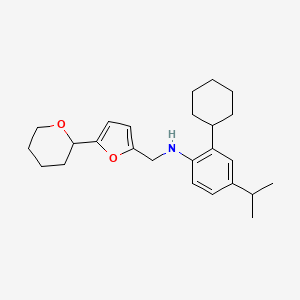
Citfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Citfa involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the furan ring.
Functional group modifications: Introduction of the cyclohexyl and isopropyl groups to the phenyl ring, followed by the attachment of the tetrahydropyran group to the furan ring.
Final assembly: Coupling of the modified phenyl and furan rings through a methanamine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Citfa undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Citfa has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study GPER agonism and related chemical pathways.
Biology: Promotes neurite growth in rat embryonic hippocampal neurons, making it valuable for neurobiological studies
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to enhance neurite outgrowth.
Industry: Could be used in the development of new pharmaceuticals targeting GPER.
Wirkmechanismus
Citfa exerts its effects by binding to the G protein-coupled estrogen receptor (GPER). This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include:
Calcium mobilization: Increased intracellular calcium levels, which play a crucial role in various cellular processes.
Neurite growth: Enhanced axonal and dendritic growth in neurons
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
G-1: Another GPER agonist, but with lower potency compared to Citfa.
17β-estradiol (E2): A natural estrogen with broader receptor affinity, including ERα and ERβ.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for GPER. Unlike 17β-estradiol, it does not exhibit affinity towards ERα/β, making it a more targeted agonist for GPER .
Eigenschaften
Molekularformel |
C25H35NO2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-cyclohexyl-N-[[5-(oxan-2-yl)furan-2-yl]methyl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C25H35NO2/c1-18(2)20-11-13-23(22(16-20)19-8-4-3-5-9-19)26-17-21-12-14-25(28-21)24-10-6-7-15-27-24/h11-14,16,18-19,24,26H,3-10,15,17H2,1-2H3 |
InChI-Schlüssel |
GYTVCHRGONLGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)NCC2=CC=C(O2)C3CCCCO3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

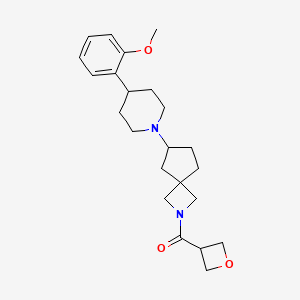
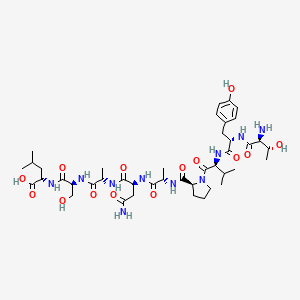
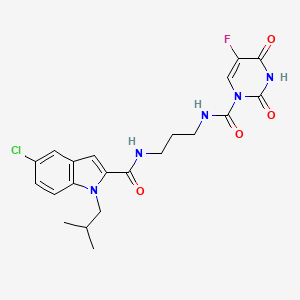

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
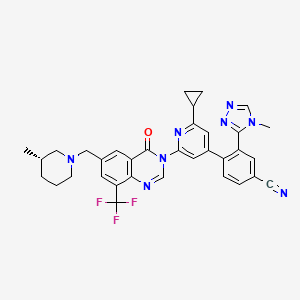
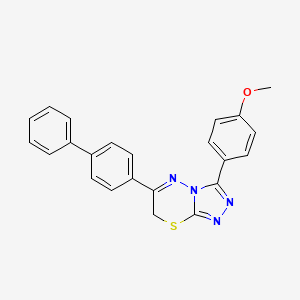
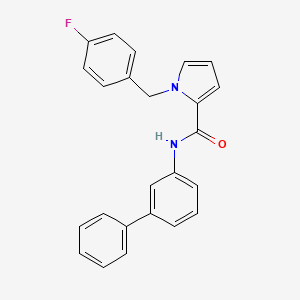
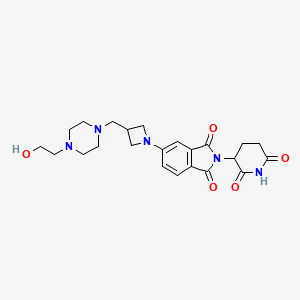
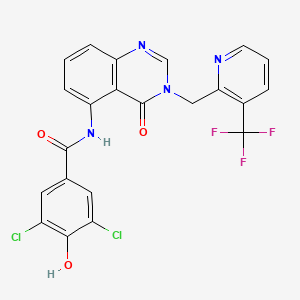
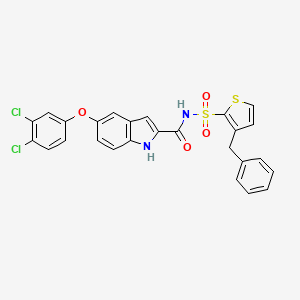
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
